Isopropyl-(1-methyl-1h-imidazol-2-yl)amine trihydrochloride
Description
Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride is a synthetic organic compound featuring a 1-methylimidazole core substituted at the 2-position with an isopropylamine group, which is protonated as a trihydrochloride salt. This structure confers both basic and hydrophilic properties due to the imidazole ring’s nitrogen atoms and the ionic nature of the hydrochloride salts. Its trihydrochloride form enhances solubility in aqueous environments, a critical factor for bioavailability in pharmaceutical formulations.
Properties
Molecular Formula |
C7H16Cl3N3 |
|---|---|
Molecular Weight |
248.6 g/mol |
IUPAC Name |
1-methyl-N-propan-2-ylimidazol-2-amine;trihydrochloride |
InChI |
InChI=1S/C7H13N3.3ClH/c1-6(2)9-7-8-4-5-10(7)3;;;/h4-6H,1-3H3,(H,8,9);3*1H |
InChI Key |
QHOAKYRNBKCRIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=CN1C.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride typically involves the reaction of isopropylamine with 1-methyl-1H-imidazole-2-carbaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to therapeutic effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
The structural and functional attributes of Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride can be contextualized by comparing it to related imidazole derivatives. Below is a detailed analysis:
Structural Analogues
Key Structural Differences :
- Substituent Position : The target compound’s imidazole substitution at the 2-position contrasts with 5-substituted imidazoles (e.g., indole derivatives in ), which alter electronic properties and steric interactions.
- Salt Form : The trihydrochloride form enhances aqueous solubility compared to neutral analogues like L4 or Compound 281 , which rely on organic solubilizing groups.
- Functional Groups: The isopropylamine group introduces a flexible aliphatic chain, whereas methanone (Compound 281) or propargyl (L4) groups confer rigidity or metal-binding capability.
Physicochemical Properties
Key Insights :
- The trihydrochloride salt’s solubility is advantageous for drug formulation, whereas lipophilic analogues (e.g., Compound 281) may require prodrug strategies.
- Higher basicity of the target compound’s amine group could influence binding to acidic biological targets.
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